molecular formula C15H16N4O B5341583 2,5-dimethyl-6-(2-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

2,5-dimethyl-6-(2-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B5341583
M. Wt: 268.31 g/mol
InChI Key: BUNYVARCZMAPLZ-UHFFFAOYSA-N
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Description

The compound 2,5-dimethyl-6-(2-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one belongs to the triazolopyrimidinone family, a class of heterocyclic compounds notable for their diverse pharmacological and agrochemical applications. Its structure features a fused triazole and pyrimidine ring system, substituted with methyl groups at positions 2 and 5, and a 2-methylbenzyl moiety at position 4.

Synthesis of this compound typically follows cyclization or condensation reactions using precursors like 3,5-diamino-4H-1,2,4-triazole and substituted benzyl reagents, as described in general procedure 3 (e.g., using BMIM-PF6 as an ionic liquid catalyst) . Characterization via $ ^1H $ NMR, LC-MS, and HPLC confirms its purity (≥97%) and structural integrity .

Properties

IUPAC Name

2,5-dimethyl-6-[(2-methylphenyl)methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-9-6-4-5-7-12(9)8-13-10(2)16-15-17-11(3)18-19(15)14(13)20/h4-7H,8H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNYVARCZMAPLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2=C(N=C3N=C(NN3C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-6-(2-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with nitriles or carboxylic acids to form the triazole ring.

    Pyrimidine Ring Construction: The triazole intermediate is then subjected to further cyclization with suitable reagents to form the fused pyrimidine ring.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated reaction systems are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-6-(2-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,5-Dimethyl-6-(2-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-6-(2-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites, potentially inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazolopyrimidinone derivatives exhibit structural diversity due to variations in substituents, which modulate their physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Triazolopyrimidinone Derivatives

Compound Name / ID Substituents (Positions) Synthesis Yield Key Properties / Applications References
Target Compound : 2,5-Dimethyl-6-(2-methylbenzyl)-triazolopyrimidinone 2-Me, 5-Me, 6-(2-Me-benzyl) Not reported High lipophilicity; potential CNS activity?
Compound 10 : 2-Amino-5-cyclopropyl-6-(2-methylbenzyl)-triazolopyrimidinone 2-NH$_2$, 5-cyclopropyl, 6-(2-Me-benzyl) 26% Enhanced H-bonding capacity
PP796 (Emetic agent) : 2-Amino-6-methyl-4-propyl-triazolopyrimidinone 2-NH$_2$, 4-propyl, 6-Me Not reported Agrochemical use (emetic in herbicides)
S1-TP : 5-(Chloromethyl)-2-(4-methoxyphenyl)-triazolopyrimidinone 5-ClCH$_2$, 2-(4-MeO-phenyl) Not reported Electrochemically active; drug candidate
S3-TP : 5-(Morpholinomethyl)-2-(4-methoxyphenyl)-triazolopyrimidinone 5-morpholinomethyl, 2-(4-MeO-phenyl) Not reported Improved solubility; redox-active

Key Observations :

Substituent Effects on Bioactivity: The target compound lacks polar groups (e.g., NH$2$ or morpholine), which may limit its solubility compared to analogs like Compound 10 (NH$2$) or S3-TP (morpholinomethyl). However, its methyl groups enhance membrane permeability, a critical factor for CNS penetration . PP796’s 4-propyl and 6-methyl substituents confer specificity for herbicidal applications, likely due to interactions with plant-specific enzymes .

Electrochemical Behavior :

  • Derivatives like S1-TP and S3-TP exhibit redox activity on carbon electrodes, attributed to electron-rich substituents (e.g., 4-methoxyphenyl). The target compound’s electrochemical profile remains unstudied, but its lack of electron-donating groups suggests lower reactivity .

Synthetic Challenges: Yields for triazolopyrimidinones vary widely (20–83%), influenced by steric hindrance from substituents. For example, Compound 10’s cyclopropyl group likely contributed to its low yield (26%) . The target compound’s dimethyl groups may similarly complicate synthesis.

Pharmacological Potential: While S3-TP and related analogs are explored as drug candidates, the target compound’s pharmacological profile is underexplored.

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